Fenoldopam-Hydrobromid
Übersicht
Beschreibung
Fenoldopam bromide is a synthetic benzazepine derivative that acts as a selective dopamine D1 receptor partial agonist. It is primarily used as an antihypertensive agent, particularly in the management of severe hypertension and hypertensive crises. Fenoldopam bromide is known for its rapid onset and short duration of action, making it suitable for emergency situations where quick blood pressure reduction is necessary .
Wissenschaftliche Forschungsanwendungen
Fenoldopam-Bromid hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Reagenz in der organischen Synthese und als Modellverbindung zur Untersuchung von Dopaminrezeptor-Wechselwirkungen.
Biologie: Untersucht wurden seine Auswirkungen auf den renalen Blutfluss und seine potenziellen schützenden Wirkungen auf die Nierenfunktion.
Medizin: Wird hauptsächlich als blutdrucksenkendes Mittel in klinischen Umgebungen eingesetzt. Es wird auch hinsichtlich seines potenziellen Einsatzes zur Vorbeugung von Kontrastmittel-induzierter Nephropathie und zur Behandlung von perioperativer Hypertonie untersucht.
Industrie: Wird bei der Entwicklung neuer blutdrucksenkender Medikamente eingesetzt und als Referenzverbindung in der pharmakologischen Forschung verwendet
5. Wirkmechanismus
Fenoldopam-Bromid übt seine Wirkungen aus, indem es selektiv Dopamin-D1-Rezeptoren aktiviert. Diese Aktivierung führt zu einer Vasodilatation peripherer Arterien, was zu einem Blutdruckabfall führt. Die Verbindung fördert auch die Natriumausscheidung über spezifische Dopaminrezeptoren entlang des Nephrons, was den renalen Blutfluss und die Funktion verbessert. Fenoldopam-Bromid interagiert nicht signifikant mit anderen adrenergen Rezeptoren, was es zu einem selektiven und effektiven blutdrucksenkenden Mittel macht .
Ähnliche Verbindungen:
Clonidin: Ein weiteres blutdrucksenkendes Mittel, das an Alpha-2-adrenergen Rezeptoren wirkt.
Hydralazin: Ein Vasodilatator zur Behandlung von Bluthochdruck, jedoch mit einem anderen Wirkmechanismus, der die direkte Relaxation der glatten Gefäßmuskulatur beinhaltet.
Einzigartigkeit: Fenoldopam-Bromid ist einzigartig in seiner selektiven Wirkung auf Dopamin-D1-Rezeptoren, was es von anderen blutdrucksenkenden Mitteln wie Clonidin und Hydralazin unterscheidet. Sein schneller Wirkungseintritt und seine kurze Wirkdauer machen es besonders nützlich in Notfallsituationen, in denen eine schnelle Blutdrucksenkung erforderlich ist .
Wirkmechanismus
Target of Action
Fenoldopam Hydrobromide primarily targets Dopamine D1 receptors and α2-adrenoceptors . The Dopamine D1 receptors are primarily located in the renal, mesenteric, and coronary arteries . The α2-adrenoceptors are found in the peripheral vasculature .
Mode of Action
Fenoldopam Hydrobromide is a rapid-acting vasodilator . It acts as an agonist for D1-like dopamine receptors and binds with moderate affinity to α2-adrenoceptors . The R-isomer of Fenoldopam Hydrobromide, which is responsible for the biological activity, has approximately 250-fold higher affinity for D1-like receptors than the S-isomer .
Biochemical Pathways
Fenoldopam Hydrobromide causes arterial/arteriolar vasodilation leading to a decrease in blood pressure by activating peripheral D1 receptors . It decreases afterload and also promotes sodium excretion via specific dopamine receptors along the nephron . The renal effect of Fenoldopam Hydrobromide and dopamine may involve physiological antagonism of the renin-angiotensin system in the kidney .
Pharmacokinetics
It has a short elimination half-life of about 5 minutes . Approximately 90% of Fenoldopam Hydrobromide is excreted in the urine, and about 10% is excreted in the feces .
Result of Action
The primary molecular and cellular effect of Fenoldopam Hydrobromide’s action is the vasodilation of most arterial beds , including renal, mesenteric, and coronary arteries . This results in a reduction in systemic vascular resistance . Fenoldopam Hydrobromide also promotes sodium excretion via specific dopamine receptors along the nephron .
Action Environment
Fenoldopam Hydrobromide is used as an antihypertensive agent postoperatively, and also intravenously (IV) to treat a hypertensive crisis . Since Fenoldopam Hydrobromide is an intravenous agent with minimal adrenergic effects that improves renal perfusion, in theory, it could be beneficial in hypertensive patients with concomitant chronic kidney disease . It can cause reflex tachycardia, but this is dependent on the infusion of the drug .
Biochemische Analyse
Biochemical Properties
Fenoldopam Hydrobromide is an agonist for D1-like dopamine receptors and binds with moderate affinity to α2-adrenoceptors . It has no significant affinity for D2-like receptors, α1 and β-adrenoceptors, 5 HT1 and 5 HT2 receptors, or muscarinic receptors . The R-isomer of Fenoldopam Hydrobromide has approximately 250-fold higher affinity for D1-like receptors than does the S-isomer .
Cellular Effects
Fenoldopam Hydrobromide is a rapid-acting vasodilator . It lowers blood pressure through arteriolar vasodilation . It is also known to increase renal blood flow . Fenoldopam Hydrobromide may increase norepinephrine plasma concentration .
Molecular Mechanism
Fenoldopam Hydrobromide exerts its effects at the molecular level primarily through its action as a D1-like dopamine receptor agonist . It binds with moderate affinity to α2-adrenoceptors . It does not have significant affinity for D2-like receptors, α1 and β-adrenoceptors, 5 HT1 and 5 HT2 receptors, or muscarinic receptors .
Temporal Effects in Laboratory Settings
The effects of Fenoldopam Hydrobromide are rapid-acting, with a quick onset of action
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of fenoldopam bromide typically involves the bromination of fenoldopam. One common method includes the use of N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) as a solvent. The reaction is carried out at reflux temperature in the presence of a catalytic amount of benzoyl peroxide. The resulting polybrominated mixtures are then selectively debrominated using diethyl phosphite and N,N-diisopropylethylamine to yield the desired monobromide .
Industrial Production Methods: Industrial production of fenoldopam bromide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for bromination and debromination steps can enhance efficiency and consistency in production .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Fenoldopam-Bromid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Es kann oxidiert werden, um entsprechende Chinone zu bilden.
Reduktion: Reduktionsreaktionen können es wieder in seine Stammverbindung, Fenoldopam, umwandeln.
Substitution: Bromatome in Fenoldopam-Bromid können unter geeigneten Bedingungen durch andere Nucleophile substituiert werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.
Substitution: Nucleophile wie Amine oder Thiole können für Substitutionsreaktionen verwendet werden.
Hauptprodukte:
Oxidation: Chinone und andere oxidierte Derivate.
Reduktion: Fenoldopam und seine reduzierten Formen.
Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil
Vergleich Mit ähnlichen Verbindungen
Clonidine: Another antihypertensive agent that acts on alpha-2 adrenergic receptors.
Hydralazine: A vasodilator used to treat hypertension, but with a different mechanism of action involving direct relaxation of vascular smooth muscle.
Uniqueness: Fenoldopam bromide is unique in its selective action on dopamine D1 receptors, which distinguishes it from other antihypertensive agents like clonidine and hydralazine. Its rapid onset and short duration of action make it particularly useful in emergency settings where quick blood pressure reduction is needed .
Biologische Aktivität
Fenoldopam hydrobromide, commonly known as fenoldopam, is a selective dopamine D1 receptor agonist that exhibits significant biological activity primarily as an antihypertensive agent. This article delves into its pharmacological properties, mechanisms of action, clinical applications, and relevant research findings, supported by data tables and case studies.
Pharmacological Properties
Fenoldopam is a synthetic benzazepine derivative that selectively activates D1-like dopamine receptors. Unlike dopamine, fenoldopam does not exhibit significant activity on alpha or beta adrenergic receptors, making it a unique agent in managing hypertension and renal protection.
Key Pharmacokinetic Data
- Onset of Action : Rapid onset within 4-15 minutes.
- Duration : Effects can last up to 48 hours with continuous infusion.
- Half-life : Approximately 5 minutes.
- Metabolism : Hepatic metabolism with renal (90%) and fecal (10%) excretion.
Property | Value |
---|---|
Onset | 4-15 minutes |
Duration | Up to 48 hours |
Half-life | ~5 minutes |
Metabolism | Hepatic |
Excretion | Renal (90%), Fecal (10%) |
Fenoldopam exerts its effects through the following pathways:
- Vasodilation : By activating D1 receptors located in vascular smooth muscle, fenoldopam induces arteriolar vasodilation, which decreases systemic vascular resistance and lowers blood pressure.
- Renal Effects : It enhances renal blood flow and promotes natriuresis (sodium excretion) and diuresis (increased urine output) through its action on the renal vasculature.
Clinical Applications
Fenoldopam is primarily used in the following clinical settings:
- Hypertensive Emergencies : It effectively lowers blood pressure in patients experiencing acute hypertensive crises.
- Acute Kidney Injury (AKI) : Fenoldopam has been shown to reduce the incidence of AKI in critically ill patients and those undergoing major surgeries.
Case Studies and Meta-Analyses
-
Impact on Acute Kidney Injury :
A meta-analysis involving 1,290 patients across 16 randomized studies indicated that fenoldopam significantly reduced the risk of AKI (OR 0.43; 95% CI 0.32 to 0.59) and the need for renal replacement therapy (OR 0.54; 95% CI 0.34 to 0.84) . -
Hypertensive Emergency Management :
A clinical trial demonstrated that fenoldopam effectively lowered diastolic blood pressure in a dose-dependent manner among patients with hypertensive emergencies . The study involved 107 participants and showed significant reductions in blood pressure without serious adverse events.
Summary of Clinical Studies
Study Reference | Patient Population | Dosage | Outcomes |
---|---|---|---|
Oliver et al., 2006 | Abdominal aortic surgery | 0.05 µg/kg/min | Reduced AKI incidence |
Ranucci et al., 2010 | Elective cardiac surgery | 0.1 µg/kg/min for 24 hrs | Shorter ICU stay |
Rocca et al., 2004 | Liver transplantation | 0.1 µg/kg/min | Lowered creatinine levels |
Adverse Effects
While generally well-tolerated, fenoldopam may cause side effects such as:
- Headache
- Flushing
- Nausea
- Hypotension
- Reflex tachycardia
- Increased intraocular pressure
Eigenschaften
IUPAC Name |
9-chloro-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3.BrH/c17-15-11-5-6-18-8-13(9-1-3-10(19)4-2-9)12(11)7-14(20)16(15)21;/h1-4,7,13,18-21H,5-6,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGOSRLTVBPLCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C2=CC(=C(C(=C21)Cl)O)O)C3=CC=C(C=C3)O.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
67227-56-9 (Parent) | |
Record name | Fenoldopam hydrobromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067287541 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID501017273 | |
Record name | Fenoldopam monohydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501017273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67287-54-1 | |
Record name | 1H-3-Benzazepine-7,8-diol, 6-chloro-2,3,4,5-tetrahydro-1-(4-hydroxyphenyl)-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67287-54-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fenoldopam hydrobromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067287541 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fenoldopam monohydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501017273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloro-2,3,4,5-tetrahydro-7,8-dihydroxy-1-(4-hydroxyphenyl)-1H-3-benzazepinium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.558 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FENOLDOPAM HYDROBROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BQI8R8GEM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.